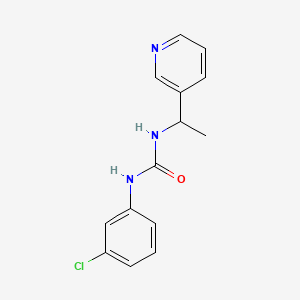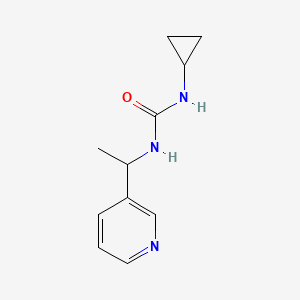
4-(Propylcarbamoylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propylcarbamoylamino)benzamide, also known as PCA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.26 g/mol. PCA is a derivative of benzamide and is synthesized through a multi-step process involving the reaction of benzamide with propyl isocyanate.
Mécanisme D'action
The exact mechanism of action of 4-(Propylcarbamoylamino)benzamide is not fully understood. However, it has been suggested that 4-(Propylcarbamoylamino)benzamide may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 4-(Propylcarbamoylamino)benzamide may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
4-(Propylcarbamoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to reduce pain and fever in animal models. In addition, 4-(Propylcarbamoylamino)benzamide has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Propylcarbamoylamino)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. 4-(Propylcarbamoylamino)benzamide is also soluble in water, which makes it easy to administer to animals. However, there are also limitations to the use of 4-(Propylcarbamoylamino)benzamide in lab experiments. It has been shown to have low bioavailability and a short half-life in animal models, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the use of 4-(Propylcarbamoylamino)benzamide in scientific research. One potential direction is the development of new 4-(Propylcarbamoylamino)benzamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential use of 4-(Propylcarbamoylamino)benzamide in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 4-(Propylcarbamoylamino)benzamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(Propylcarbamoylamino)benzamide involves several steps. Firstly, benzamide is reacted with propyl isocyanate in the presence of a catalyst to form 4-(propylcarbamoyl)benzamide. This intermediate product is then treated with ammonia to form 4-(propylcarbamoylamino)benzamide. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
4-(Propylcarbamoylamino)benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 4-(Propylcarbamoylamino)benzamide has also been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-(propylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGQHPEZBAOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propylcarbamoylamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)

![N-(3-hydroxyphenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7460892.png)





